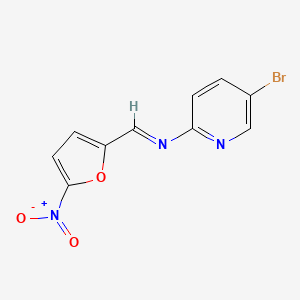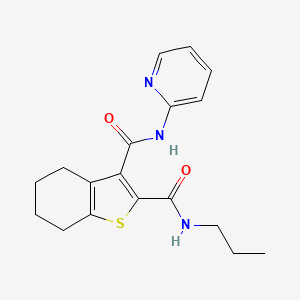![molecular formula C17H24O5 B4969959 diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
diethyl [3-(2-methylphenoxy)propyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-(2-methylphenoxy)propyl]malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This compound is characterized by the presence of a diethyl malonate moiety attached to a 3-(2-methylphenoxy)propyl group. It is a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(2-methylphenoxy)propyl]malonate typically involves the reaction of diethyl malonate with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 3-(2-methylphenoxy)propyl bromide by reacting 2-methylphenol with 3-bromopropanol in the presence of a strong acid like sulfuric acid.
Step 2: Reaction of diethyl malonate with 3-(2-methylphenoxy)propyl bromide in the presence of a base to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [3-(2-methylphenoxy)propyl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the malonate moiety is replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Acids: Sulfuric acid for the preparation of 3-(2-methylphenoxy)propyl bromide
Major Products Formed
Substitution Reactions: Formation of substituted malonates
Hydrolysis: Formation of 3-(2-methylphenoxy)propylmalonic acid
Condensation Reactions: Formation of β-keto esters
Wissenschaftliche Forschungsanwendungen
Diethyl [3-(2-methylphenoxy)propyl]malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving malonates.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of diethyl [3-(2-methylphenoxy)propyl]malonate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile in substitution reactions, and its ester groups can be hydrolyzed to form carboxylic acids. The presence of the 3-(2-methylphenoxy)propyl group enhances its reactivity and allows for the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Diethyl [3-(2-methylphenoxy)propyl]malonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl [3-(3-methylphenoxy)propyl]malonate: A structural isomer with the methyl group in a different position, affecting its reactivity and applications.
Diethyl [3-(2-methoxyphenoxy)propyl]malonate: A compound with a methoxy group instead of a methyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.
Eigenschaften
IUPAC Name |
diethyl 2-[3-(2-methylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-20-16(18)14(17(19)21-5-2)10-8-12-22-15-11-7-6-9-13(15)3/h6-7,9,11,14H,4-5,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBGKBFVLEHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)


![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide](/img/structure/B4969957.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)

